molecular formula C11H14Cl2N2 B12854695 (R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine

(R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine

Cat. No.: B12854695
M. Wt: 245.14 g/mol
InChI Key: KHSDVPAAMUJDFE-SECBINFHSA-N
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Description

®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring attached to a 3,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The industrial production process also emphasizes the importance of safety and environmental considerations, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine
  • 1-(3,4-Dichlorophenyl)pyrrolidin-3-amine
  • 1-(3,4-Dichlorobenzyl)piperidin-3-amine

Uniqueness

®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of the dichlorobenzyl group. This configuration can result in distinct biological and chemical properties compared to its analogs, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

(3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H14Cl2N2/c12-10-2-1-8(5-11(10)13)6-15-4-3-9(14)7-15/h1-2,5,9H,3-4,6-7,14H2/t9-/m1/s1

InChI Key

KHSDVPAAMUJDFE-SECBINFHSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CN(CC1N)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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